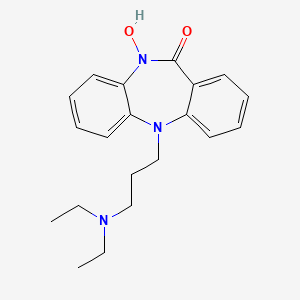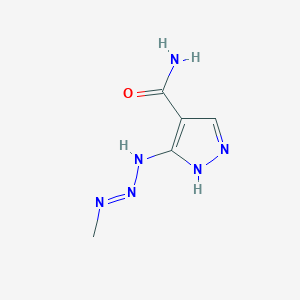
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide typically involves the reaction of a pyrazole derivative with a triazene precursor. The reaction conditions often include:
Solvent: Common solvents such as ethanol or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To optimize yield and purity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying its interactions with enzymes and proteins.
Medicine: Investigating its potential as an antineoplastic agent.
Industry: Use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It may inhibit the activity of specific enzymes or disrupt cellular processes, leading to its therapeutic effects. The pathways involved include:
DNA alkylation: Leading to the inhibition of DNA replication.
Enzyme inhibition: Blocking the activity of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxylic acid: A closely related compound with similar biological activity.
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-methylamide: Another derivative with potential therapeutic applications.
Uniqueness
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
31384-86-8 |
|---|---|
分子式 |
C5H8N6O |
分子量 |
168.16 g/mol |
IUPAC名 |
5-(2-methyliminohydrazinyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)2-8-9-5/h2H,1H3,(H2,6,12)(H2,7,8,9,10) |
InChIキー |
JWKSVPRWJOUJFV-UHFFFAOYSA-N |
正規SMILES |
CN=NNC1=C(C=NN1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


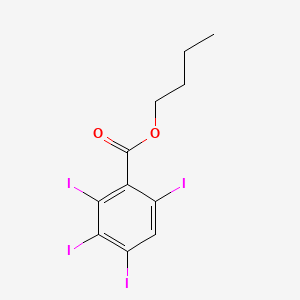
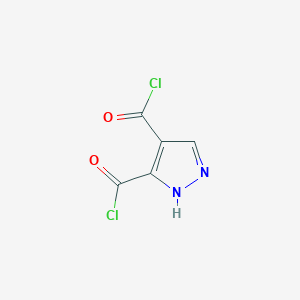
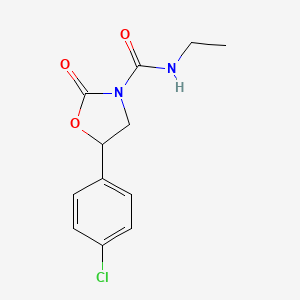
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
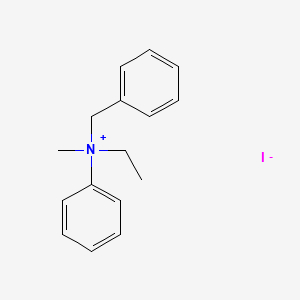
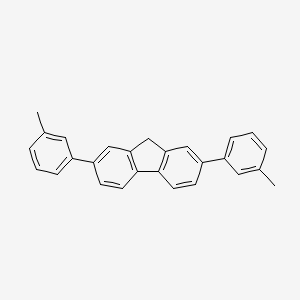
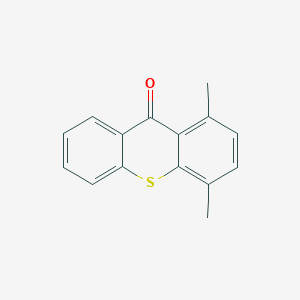
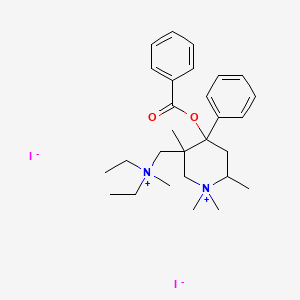
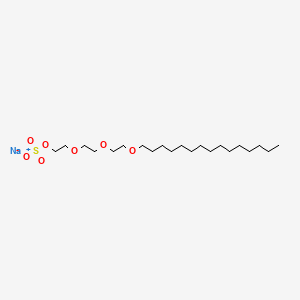
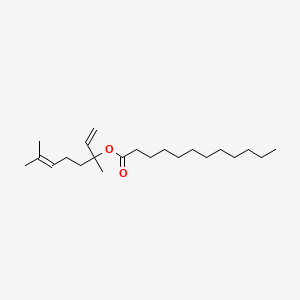
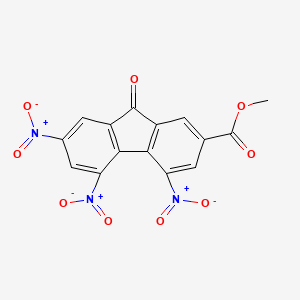
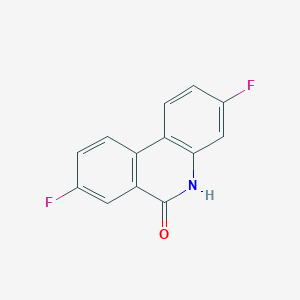
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
